molecular formula C12H10N2O B014527 N-Phenylpicolinamide CAS No. 10354-53-7

N-Phenylpicolinamide

Cat. No. B014527
CAS RN: 10354-53-7
M. Wt: 198.22 g/mol
InChI Key: GVBHRBMWXDCRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Phenylpicolinamide derivatives involves multiple steps, including the use of picolinic acid as a starting material. Engers et al. (2011) described the synthesis and structure-activity relationship development of a series of N-Phenylpicolinamides as positive allosteric modulators with good brain exposure in rats (Engers et al., 2011). Similarly, Xiong et al. (2018) presented a synthesis route for 4-(4-aminophenoxy)-N-propylpicolinamide, highlighting its importance as an intermediate for many biologically active compounds (Xiong et al., 2018).

Molecular Structure Analysis

The crystal structure and molecular modeling play a crucial role in understanding the interaction of N-Phenylpicolinamide derivatives with biological targets. Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and determined its crystal structure, which provides insights into its inhibitory activity on cancer cell proliferation (Lu et al., 2017).

Chemical Reactions and Properties

N-Phenylpicolinamide derivatives undergo various chemical reactions, including C-H bond activation and N-H bond activation, which are essential for the synthesis of complex molecules. Dasgupta et al. (2008) explored the reaction of N-Phenylpicolinamides with iridium, leading to the formation of complexes through N-H and C-H bond activations (Dasgupta et al., 2008).

Scientific Research Applications

  • Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 : N-(4-acetamido)-phenylpicolinamides exhibit submicromolar potency as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), with good brain exposure in rats. This suggests potential applications in treating neurological disorders (Engers et al., 2011).

  • Targeted Cancer Treatments : Derivatives like 4-(4-aminophenoxy)-N-propylpicolinamide show potential as intermediates in the synthesis of targeted cancer treatments. These compounds demonstrate promising curative effects with reduced side-effects (Xiong et al., 2018).

  • Antitumor Drug Interactions : Phenylquinoline-8-carboxamide derivatives, including phenylpicolinamide, exhibit high binding energies with DNA, suggesting their potential effectiveness in antitumor drug interactions (McKenna et al., 1989).

  • Organometallic Anticancer Complexes : Picolinamide derivatives in osmium and ruthenium anticancer complexes have significant activity against various cancer types, including colon and ovarian cancers (van Rijt et al., 2009).

  • Generation of N-Acylethanolamines : A specific phospholipase D responsible for generating N-acylethanolamines, including anandamide, underscores the physiological importance of these lipid molecules (Okamoto et al., 2004).

  • C-Met Inhibitors for Cancer Treatment : Phenylpicolinamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety show excellent cytotoxicity and selectivity, suggesting their potential as c-Met inhibitors in cancer treatment (Zhu et al., 2016).

  • Sorafenib Analogues in Cancer Therapy : Sorafenib derivatives with phenylpicolinamide moiety demonstrate promising antitumor activity and selectivity, indicating potential for improved cancer treatment options (Wang et al., 2017).

  • Potential Antitumor Agents : Phenylquinoline-8-carboxamides, including phenylpicolinamide, show potential as antitumor agents with broad-spectrum activity in various cancer models (Atwell et al., 1988).

  • DNA Cleavage Activity : Copper phenanthroline and clip-phen conjugates targeting DNA A.T tracts show precise cleavage selectivity, depending on the type of phenanthroline residue linked to the poly-N-methylpyrrole entity (Pitié et al., 2000).

  • Synthesis of Quinolin-2-ones : The metal-free synthesis of 3-arylquinolin-2-ones from acrylicamides involves a highly regioselective 1,2-aryl migration, highlighting the versatility of these compounds in synthetic chemistry (Liu et al., 2016).

  • Light-Activated Therapeutic Agents : Water-soluble amphiphilic Ru(ii) polypyridyl complexes show rapid cellular uptake and potential as light-activated therapeutic agents against cervical cancer cells (Estalayo-Adrián et al., 2020).

  • Improved mGlu4 Ligands for Brain Disorders : The dideuteriumfluoromethoxy modified compound 24 shows potential as an mGlu4 ligand with enhanced affinity and stability, suitable for in vivo studies in brain disorders like Parkinson's disease (Zhang et al., 2015).

  • PET Radiotracers for Neurological Research : Compounds like [(11)C]ML128 serve as PET radiotracers for mGlu4, offering a noninvasive method to investigate mGlu4 expression in vivo, which is crucial for neurological research (Kil et al., 2013).

  • Anti-inflammatory Activity : Ibuprofen analogs with modifications such as pyrrolidine and phthalimide demonstrate potent anti-inflammatory activity (Rajasekaran et al., 1999).

  • Antiparkinsonian Potential : ML182, a novel oral mGlu(4) positive allosteric modulator, exhibits excellent potency and selectivity in antiparkinsonian rodent models (Jones et al., 2011).

  • 18F-Labeled mGlu4 Radioligand for PET : [18F]3, the first 18F-labeled mGlu4 radioligand, shows promising brain penetration, opening avenues for future human studies (Kil et al., 2014).

Safety And Hazards

N-Phenylpicolinamide is associated with certain hazards. The safety information includes GHS07 pictograms and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

N-Phenylpicolinamide and its derivatives have potential applications in treating numerous brain disorders, such as Parkinson’s disease (PD) . The development of an mGlu4 ligand with enhanced affinity and improved metabolic stability is a promising future direction . Furthermore, N-phenethyl-5-phenylpicolinamide, a related compound, has shown potential in alleviating inflammation in acute lung injury .

properties

IUPAC Name

N-phenylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBHRBMWXDCRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427270
Record name N-Phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylpicolinamide

CAS RN

10354-53-7
Record name N-Phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of carbonyldiimidazole (8.10 g) in dry dimethylformamide (100 mL) under N2 atmosphere, was added the picolinic acid (15.0 g) portionwise, then stirred for 30 minutes. Aniline (10.93 mL) was added rapidly dropwise, then stirred for 18 hours at room temperature. The reaction mixture was poured into water (400 mL), basified with 2.5N NaOH (25 mL) and stirred for 30 minutes while solid precipitated. The solid was collected by vacuum filtration, washed with water, and dried in vacuo. This tan solid was recrystallized from ether/hexane (1/1) to afford 7.69 g (32.3%) of an off-white solid, m. p. 75°-77° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
32.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenylpicolinamide
Reactant of Route 2
Reactant of Route 2
N-Phenylpicolinamide
Reactant of Route 3
Reactant of Route 3
N-Phenylpicolinamide
Reactant of Route 4
Reactant of Route 4
N-Phenylpicolinamide
Reactant of Route 5
Reactant of Route 5
N-Phenylpicolinamide
Reactant of Route 6
Reactant of Route 6
N-Phenylpicolinamide

Citations

For This Compound
92
Citations
F Damkaci, A Alawaed, E Vik - Tetrahedron Letters, 2016 - Elsevier
… In our previous study, we successfully demonstrated the first use of N-phenylpicolinamide (… , we herein successfully demonstrate the use of N-phenylpicolinamide-1-oxide (NPPA-N-…
F Damkaci, C Sigindere, T Sobiech, E Vik, J Malone - Tetrahedron Letters, 2017 - Elsevier
… In our previous studies, we successfully demonstrated the first use of N-phenylpicolinamide (… Recently, we also showed the use of N-phenylpicolinamide-1-oxide (NPPA-O, L5 in Fig. 1) …
F Damkaci, E Altay, M Waldron, MA Knopp, D Snow… - Tetrahedron …, 2014 - Elsevier
… Herein, we demonstrate the use of N-phenylpicolinamide (NPPA) as a ligand in Ullmann-… For our preliminary studies, N-phenylpicolinamide (NPPA) was selected as the initial ligand …
XH Yin, K Zhao, Y Feng, J Zhu - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C12H8Cl2N2O, is found in the keto form. The molecules are approximately planar (rms deviation = 0.058 Å for 17 non-H atoms) and lie in sheets. Intermolecular N—…
Number of citations: 1 scripts.iucr.org
Z Zhang, KE Kil, P Poutiainen, JK Choi, HJ Kang… - Bioorganic & medicinal …, 2015 - Elsevier
… In summary, we have modified, synthesized and evaluated a series of new N-phenylpicolinamide derivatives. Our research further demonstrated that N-phenylpicolinamide is a good …
KE Kil, P Poutiainen, Z Zhang, A Zhu, D Kuruppu… - Bioorganic & medicinal …, 2016 - Elsevier
… The 4-phenyl position of the N-phenylpicolinamide was tolerated with a relatively large substitution as demonstrated in compounds 6 and 7, so we synthesized compounds 13 and 14, …
FL Hu, XH Yin, Y Mi, SS Zhang, WQ Luo - Spectrochimica Acta Part A …, 2010 - Elsevier
… Two novel pyrazole-derived ligands, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid (CDPA) and 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpicolinamide (CDPP) were …
R Kanega, N Onishi, L Wang, K Murata… - … A European Journal, 2018 - Wiley Online Library
… The catalyst with an N-phenylpicolinamide ligand exhibited a TOF of 118 000 h −1 at 60 C. A constant rate (TOF>35 000 h −1 ) was maintained for six hours, and a TON of 1 000 000 …
P Devi, SM Barry, KM Houlihan, MJ Murphy, P Turner… - Scientific reports, 2015 - nature.com
Coupling picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid with N-alkylanilines affords a range of mono- and bis-amides in good to moderate yields. These …
Number of citations: 22 0-www-nature-com.brum.beds.ac.uk
N Sk, J Park, YM Chang, TJ Kim - Bulletin of the Korean Chemical …, 2008 - koreascience.kr
A series of DTPA-bis (amides) functionalized by pyridine (1a-c) and N-phenylpicolinamide)(1d-e) and their Gd (III)-complexes of the type [Gd (1)($ H_2O $)]· x $ H_2O $(2a-e) were …
Number of citations: 3 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.